Reineckate

Overview

Description

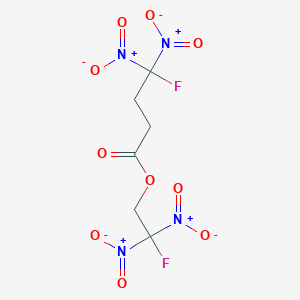

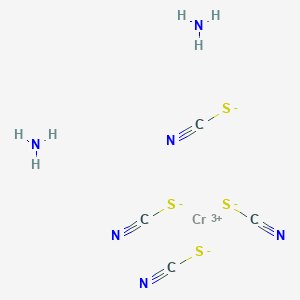

Reinecke’s salt, also known as Ammonium Reineckate, is an inorganic compound with the formula NH4[Cr(NH3)2(SCN)4]. It is a dark-red crystalline compound that is soluble in boiling water, acetone, and ethanol .

Synthesis Analysis

Reinecke’s salt is prepared by treating molten NH4SCN (melting point around 145–150 °C) with (NH4)2Cr2O7 . A modified Reinecke’s salt spectrophotometric method uses ammonium reineckate as a standard calibration reagent, and 70% (w/v) acetonitrile solution in water as a solvent for analysis .Molecular Structure Analysis

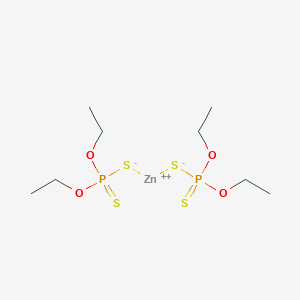

The chromium atom in Reinecke’s salt is surrounded by six nitrogen atoms in an octahedral geometry. The NH3 ligands are mutually trans and the Cr–NCS groups are linear. The salt crystallizes with one molecule of water .Chemical Reactions Analysis

Reinecke’s salt has been used as a precipitation reagent for the isolation of quaternary ammonium alkaloids . It has also been used in the spectrophotometric determination of promazine along with alizarin S by the formation of the promazine ion-association complex .Physical And Chemical Properties Analysis

Reinecke’s salt is a dark red solid with a density of 1.49 g/cm3. It has a melting point of 270 °C and decomposes upon boiling. It is soluble in hot water .Scientific Research Applications

Identification and Determination of Nitrogenous Organic Bases

Reineckate has been used for the identification and determination of several important bases. Studies have focused on the ultra-violet and visible spectra of reineckates for molecular weights, solubilities, and base determination. The formation of mono- and di-reineckate derivatives of clinically significant compounds has been recorded, along with methods for regenerating conjugate bases from reineckates using ion exchange resins (Kum‐Tatt, 1960).

Preparation of Histones

Reineckate is utilized as a precipitating agent in the preparation, purification, and concentration of histones. It quantitatively precipitates histones and other basic compounds from an acid tissue extract as reineckate complexes. Only specific proteins like histones remain as insoluble reineckates under certain pH conditions, which do not affect the aggregation of histone molecules (Lindh & Brantmark, 1965).

Determination of Choline in Phospholipids

Reineckate has been employed as a precipitating agent in choline determination. This method involves using saturated or concentrated solutions of ammonium reineckate for the precipitation of choline, ensuring complete precipitation within a specific timeframe and at certain temperatures (Entenman, Taurog, & Chaikoff, 1944).

Quantitative Separation of Nitrogenous Organic Bases

The mechanism of reaction between bases and ammonium reineckate, focusing on the basicity of compounds and suitable pH conditions, has been studied. This process allows for the quantitative separation of certain bases from one another (Kum‐Tatt, 1958).

Spectrophotometric Determination of Various Compounds

A spectrophotometric method was developed for determining certain alkaloids and other compounds through the formation of ion-pair (reineckate complexes). This method involved preparing these complexes and extracting them under optimum conditions, with a focus on absorption spectra and extraction constants (El-shahat, Abdel Badei, & Daifullah, 2007).

Structure of Reineckate Complex Ion

The crystal structure analyses of Reinecke's salt and various reineckates established the configuration and bond characters of the reineckate complex ion. This research provided insights into the mutation of bond character and its correlation with crystal structures of these reineckates (Takéuchi & Saito, 1957).

Colorimetric Determination of Alkaloids

Reineckate has been applied in the colorimetric determination of various alkaloids, demonstrating its utility in quantitatively precipitating alkaloids from aqueous solutions. The method was found to be advantageous over traditional acid-base titration methods for determining small quantities of alkaloids (Bandelin, 1950).

Mechanism of Action

Safety and Hazards

Future Directions

Reinecke’s salt has been used in various applications such as the precipitation of basic compounds like amines, amino acids, and alkaloids as their reineckate complexes. It has also been used in the spectrophotometric determination of certain compounds . Its future use may continue to be in these areas, and potentially in other areas where its unique properties can be utilized.

properties

IUPAC Name |

azane;chromium(3+);tetrathiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.Cr.2H3N/c4*2-1-3;;;/h4*3H;;2*1H3/q;;;;+3;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFAPTXAJGBEMW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].N.N.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CrN6S4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13573-16-5 (ammonium salt), 19441-09-9 (ammonium salt.hydrate), 22708-05-0 (barium(2+) salt) | |

| Record name | Reinecke salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reineckate | |

CAS RN |

16248-93-4 | |

| Record name | Reinecke salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)